1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridine structure, followed by the introduction of the pyrazole and thiophene moieties through condensation reactions. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s heterocyclic structure allows it to form stable complexes with these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the thiophene moiety.
1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide: Lacks the pyrazole moiety.
1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 1-methyl-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide lies in its combined pyrazole and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-methyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-13(16(19)22)15(21)17-10-14(12-5-9-23-11-12)20-8-3-6-18-20/h2-9,11,14H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUYOMHLRPZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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